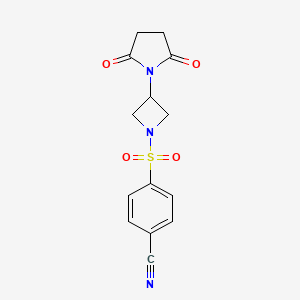
4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 2,5-Dioxopyrrolidin-1-yl group, an azetidin-1-yl group, a sulfonyl group, and a benzonitrile group.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Shah et al. (2014) focuses on the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which includes compounds structurally related to 4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential applications in addressing microbial infections. (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014)
Antitumor Properties
- Hafez, Alsalamah, and El-Gazzar (2017) synthesized derivatives of thiophene and thieno[3,2-d] pyrimidine, related to the chemical structure . These compounds showed potent antitumor properties against various human tumor cell lines, highlighting the potential of similar compounds in cancer research and treatment. (Hafez, Alsalamah, & El-Gazzar, 2017)
Chemical Transformations and Reactions
- Studies by Markitanov et al. (2016) and Hirai, Matsuda, and Kishida (1973) discuss the synthesis of compounds containing elements like sulfonyl and azetidinone, which are relevant to the structure of this compound. These studies contribute to the understanding of chemical reactions and transformations involving such compounds, which is essential for their application in various scientific fields. (Markitanov, Timoshenko, Shermolovich, Mykhalchuk, Grafova, & Grafov, 2016); (Hirai, Matsuda, & Kishida, 1973)
Mecanismo De Acción
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Direcciones Futuras
The compound has shown promise in improving monoclonal antibody production . Further structural optimization of related compounds could lead to improved production and quality control of monoclonal antibodies . This suggests that there may be potential for future research and development involving this compound.
Propiedades
IUPAC Name |
4-[3-(2,5-dioxopyrrolidin-1-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c15-7-10-1-3-12(4-2-10)22(20,21)16-8-11(9-16)17-13(18)5-6-14(17)19/h1-4,11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEDIDZEIGZNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2546823.png)
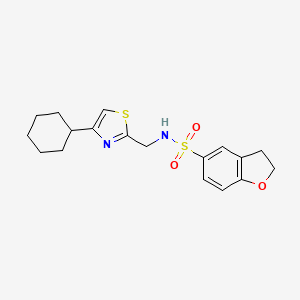
![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)
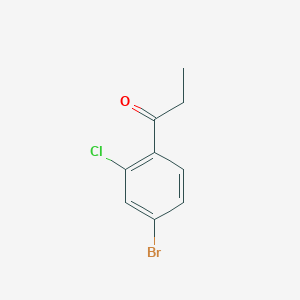
![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)
![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)
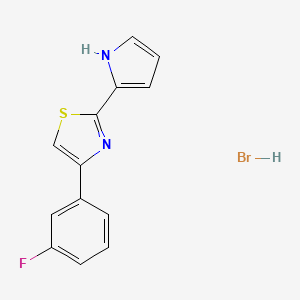
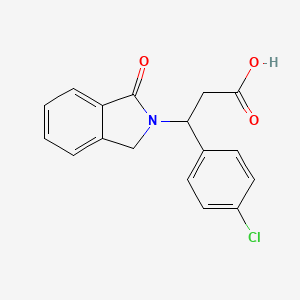
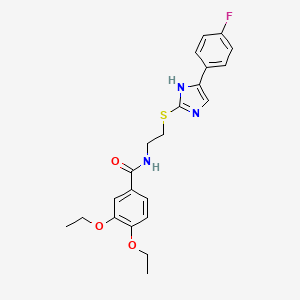
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
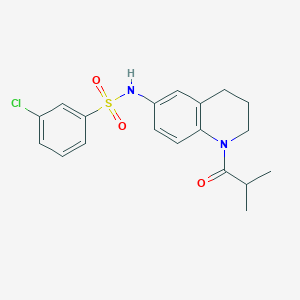
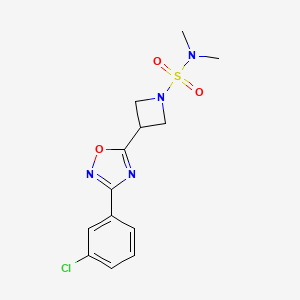
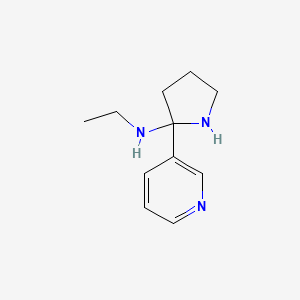
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)